molecular formula C7H12ClN3O2 B2853735 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2137582-81-9

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B2853735
CAS No.: 2137582-81-9
M. Wt: 205.64
InChI Key: WYVLSWDUYLGHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an aminopropyl group attached to a pyrimidine-2,4-dione core, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the reaction of pyrimidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrimidine ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione sulfate
  • 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione phosphate

Uniqueness

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific hydrochloride salt form, which enhances its stability and solubility. This makes it particularly suitable for certain applications where these properties are advantageous.

Biological Activity

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative characterized by a pyrimidine ring with carbonyl groups and an aminopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a pyrimidine backbone with two carbonyl groups at positions 2 and 4, and an aminoalkyl group at position 1. The hydrochloride form enhances its solubility in water, which is crucial for biological assays and therapeutic applications.

Antiviral Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral activities. The compound has shown promise as an inhibitor of viral enzymes, potentially affecting the replication of viruses such as HIV. For instance, structural analogs have been reported to inhibit HIV integrase with notable efficacy .

Anticancer Activity

The compound's anticancer properties have been explored through various studies. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines. A comparative study revealed that compounds similar to this compound displayed IC50 values as low as 0.01 µM against Colo-205 cells, indicating potent activity .

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with increasing sensitivity observed at higher concentrations .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways in pathogens.
  • DNA Intercalation: Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication processes.
  • Receptor Modulation: It may interact with specific cellular receptors influencing signal transduction pathways.

Case Studies

  • Anticancer Efficacy Study: A recent study assessed the cytotoxicity of various pyrimidine derivatives on HepG2 and HCT-116 cells. The findings indicated that this compound exhibited a maximum cytotoxicity of approximately 65% at a concentration of 250 µM after 72 hours .
  • Antimicrobial Evaluation: In another study focusing on antimicrobial properties, the compound was tested against E. coli and S. aureus. The results showed that at concentrations of 200 µg/mL and above, significant bacterial growth inhibition was observed .

Properties

IUPAC Name

1-(3-aminopropyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-3-1-4-10-5-2-6(11)9-7(10)12;/h2,5H,1,3-4,8H2,(H,9,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLSWDUYLGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.